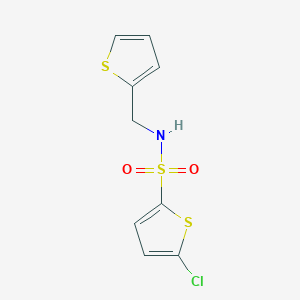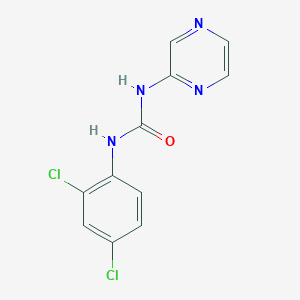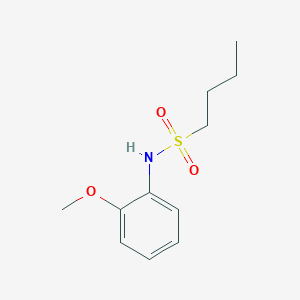![molecular formula C16H17ClN2O5S2 B4422487 4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide](/img/structure/B4422487.png)
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide
Vue d'ensemble
Description
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O5S2 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is 416.0267417 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide acts as an inhibitor of CA IX . By binding to the active site of CA IX, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of protons and leads to a decrease in intracellular pH . CA IX helps to regulate this pH by removing the excess protons. When 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide inhibits CA IX, the protons cannot be removed as efficiently, leading to an acidic environment that is unfavorable for tumor growth .
Result of Action
The inhibition of CA IX by 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide leads to a disruption in pH regulation in tumor cells . This results in an acidic intracellular environment that is unfavorable for tumor cell survival and proliferation . Therefore, the compound has potential antiproliferative effects against tumor cells .
Action Environment
The action of 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is primarily active in more acidic environments . Additionally, factors such as the presence of other proteins or compounds can influence the compound’s stability and interaction with its target .
Propriétés
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSYAQXZJFBJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4422413.png)

![(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4422421.png)
![N-(2-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4422435.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![ETHYL 2-[2-(1-ACETYLPIPERIDINE-4-AMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4422460.png)
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422473.png)
![4-Methyl-2-[(4-methylbenzyl)sulfanyl]pyrimidine](/img/structure/B4422479.png)

![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4422504.png)
![N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4422508.png)
